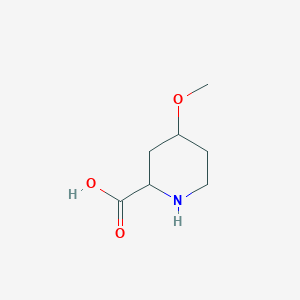

4-Methoxypiperidin-2-carbonsäure

Übersicht

Beschreibung

SR-144528 ist eine synthetische Verbindung, die für ihre potente und selektive antagonistische Wirkung gegenüber dem Cannabinoid-Rezeptor vom Typ 2 (CB2) bekannt ist. Sie wird in der wissenschaftlichen Forschung häufig eingesetzt, um die Funktion von CB2-Rezeptoren und ihre Rolle in verschiedenen physiologischen Prozessen zu untersuchen .

Wissenschaftliche Forschungsanwendungen

SR-144528 has a wide range of applications in scientific research, including:

Chemistry: Used to study the chemical properties and reactivity of CB2 receptor antagonists.

Biology: Employed in research to understand the role of CB2 receptors in immune response and inflammation.

Industry: Utilized in the development of new drugs targeting the endocannabinoid system.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

SR-144528 wird in einem mehrstufigen Prozess synthetisiert, der die Kondensation von 5-(4-Chlor-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-carbonsäure mit (1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amin umfasst . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu fördern.

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für SR-144528 nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen denselben Prinzipien wie die Produktion im Labormaßstab, wobei Anpassungen für den großtechnischen Betrieb vorgenommen werden. Dies umfasst die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln und Reagenzien in industrieller Qualität und den Einsatz effizienter Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

SR-144528 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: SR-144528 kann Substitutionsreaktionen unterliegen, insbesondere an den aromatischen Ringen, um verschiedene Substituenten einzuführen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen, geeignete Lösungsmittel und Katalysatoren, um die Reaktionen bis zur Vollendung zu treiben.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation hydroxylierte Derivate liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den aromatischen Ringen einführen können.

Wissenschaftliche Forschungsanwendungen

SR-144528 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird verwendet, um die chemischen Eigenschaften und die Reaktivität von CB2-Rezeptorantagonisten zu untersuchen.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf das Endocannabinoid-System abzielen.

Wirkmechanismus

SR-144528 wirkt als inverser Agonist am CB2-Rezeptor, d. h. es bindet an den Rezeptor und induziert eine pharmakologische Reaktion, die der eines Agonisten entgegengesetzt ist . Es hemmt die Aktivität von CB2-Rezeptoren, die hauptsächlich in den peripheren Geweben vorkommen und an der Modulation von Immunreaktionen und Entzündungen beteiligt sind . Die Verbindung beeinflusst auch die mit CB2-Rezeptoren verbundenen Signalwege, wie z. B. die Hemmung der Adenylylcyclase-Aktivität und die Modulation der Mitogen-aktivierten Proteinkinase (MAPK)-Signalwege .

Wirkmechanismus

SR-144528 acts as an inverse agonist at the CB2 receptor, meaning it binds to the receptor and induces a pharmacological response opposite to that of an agonist . It inhibits the activity of CB2 receptors, which are primarily found in the peripheral tissues and are involved in modulating immune responses and inflammation . The compound also affects the signaling pathways associated with CB2 receptors, such as the inhibition of adenylyl cyclase activity and the modulation of mitogen-activated protein kinase (MAPK) pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rimonabant: Ein weiterer Cannabinoid-Rezeptorantagonist, der jedoch hauptsächlich den CB1-Rezeptor angreift.

AM630: Ein CB2-Rezeptorantagonist mit ähnlichen Eigenschaften wie SR-144528.

JWH-133: Ein selektiver CB2-Rezeptoragonist, der zum Vergleich in Studien mit SR-144528 verwendet wird.

Einzigartigkeit

SR-144528 ist aufgrund seiner hohen Selektivität und Potenz gegenüber dem CB2-Rezeptor mit einem Ki-Wert von 0,6 nM einzigartig . Dies macht es zu einem unschätzbaren Werkzeug für die Untersuchung der spezifischen Funktionen von CB2-Rezeptoren ohne signifikante Interferenzen durch CB1-Rezeptoraktivität.

Biologische Aktivität

4-Methoxypiperidine-2-carboxylic acid (4-MPCA) is a compound of increasing interest due to its diverse biological activities and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-MPCA is characterized by a piperidine ring with a methoxy group at the 4-position and a carboxylic acid functional group at the 2-position. This unique structure contributes to its biological activity, making it a valuable compound in medicinal chemistry.

The biological activity of 4-MPCA is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been noted for its role as a ligand in receptor binding studies, particularly involving the cannabinoid receptor type 2 (CB2), where it acts as an inverse agonist. This interaction suggests potential applications in modulating immune responses and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperidine derivatives, including 4-MPCA. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin . The mechanism involves the inhibition of key pathways such as NF-κB, which is crucial in cancer progression .

Neuropharmacological Effects

4-MPCA has been investigated for its potential neuropharmacological effects. Its ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for neurological disorders. The compound's influence on receptor binding may help elucidate its role in modulating synaptic transmission and neuroinflammatory processes .

Case Studies

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of 4-MPCA on cancer cell lines demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. The study utilized various assays to quantify cell viability and apoptosis rates .

- Receptor Binding Studies : In receptor binding assays, 4-MPCA displayed selective antagonistic properties at the CB2 receptor, indicating its utility in studying cannabinoid signaling pathways related to pain and inflammation .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of 4-MPCA:

Eigenschaften

IUPAC Name |

4-methoxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGLVXROVAEWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560840 | |

| Record name | 4-Methoxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123811-79-0 | |

| Record name | 4-Methoxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.